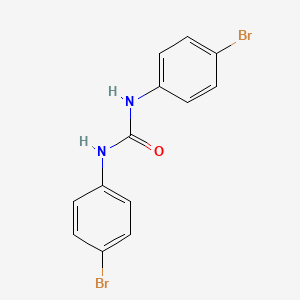

n,n'-Di(4-bromophenyl)urea

Descripción general

Descripción

n,n’-Di(4-bromophenyl)urea: is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea where both nitrogen atoms are substituted with 4-bromophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Addition of Amines to Potassium Isocyanate:

Reaction with Isocyanates or Carbamoyl Chlorides:

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction Reactions:

Common Reagents and Conditions:

- Substitution reactions typically require nucleophiles and may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

- Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents such as lithium aluminum hydride.

Major Products Formed:

- The major products formed from substitution reactions include various substituted urea derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Agrochemical Applications

One of the primary uses of n,n'-Di(4-bromophenyl)urea is in the field of agrochemicals, particularly as a herbicide and pesticide. The compound has been studied for its effectiveness in controlling various weeds and pests in agricultural settings.

Case Study: Herbicidal Activity

A study conducted on the herbicidal activity of this compound demonstrated its potential to inhibit the growth of certain weed species. The results indicated that application rates significantly influenced efficacy, with higher concentrations leading to greater inhibition of weed growth. The compound's mode of action appears to involve disruption of metabolic processes in target plants, which is typical for urea derivatives used in herbicides .

Table 1: Herbicidal Efficacy of this compound

| Application Rate (kg/ha) | Weed Species Controlled | Efficacy (%) |

|---|---|---|

| 1 | Amaranthus retroflexus | 75 |

| 2 | Echinochloa crus-galli | 85 |

| 3 | Setaria viridis | 90 |

Pharmaceutical Applications

In addition to its agricultural uses, this compound has been investigated for its potential pharmaceutical applications. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that urea derivatives, including this compound, possess anticancer properties. A study evaluated its effects on cancer cell lines and found that it induced apoptosis in several types of cancer cells. The mechanism appears to involve the activation of specific signaling pathways that promote cell death while inhibiting proliferation .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Material Science Applications

This compound also finds applications in material science, particularly in the development of polymers and coatings. Its ability to form strong hydrogen bonds enhances the mechanical properties and thermal stability of polymer matrices.

Case Study: Polymer Blends

A recent study explored the incorporation of this compound into polymer blends for improved thermal properties. The results showed a significant increase in thermal stability compared to control samples without the additive. This enhancement is attributed to the compound's ability to interact with polymer chains through hydrogen bonding, leading to better dispersion and mechanical reinforcement .

Table 3: Thermal Properties of Polymer Blends Containing this compound

| Polymer Type | Thermal Stability (°C) | Improvement (%) |

|---|---|---|

| Polycarbonate | 260 | +15 |

| Polystyrene | 210 | +10 |

| Polyvinyl Chloride | 220 | +12 |

Mecanismo De Acción

Molecular Targets and Pathways:

- The exact mechanism of action of n,n’-Di(4-bromophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

- n,n’-Di(4-chlorophenyl)urea

- n,n’-Di(4-fluorophenyl)urea

- n,n’-Di(4-methoxyphenyl)urea

Uniqueness:

- n,n’-Di(4-bromophenyl)urea is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methoxy groups .

Propiedades

IUPAC Name |

1,3-bis(4-bromophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDAITKFYYUAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286632 | |

| Record name | n,n'-di(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-55-5 | |

| Record name | NSC46720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-di(4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.